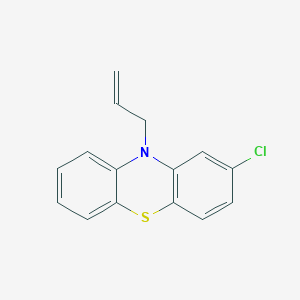

10-Allyl-2-chloro-10H-phenothiazine

Vue d'ensemble

Description

10-Allyl-2-chloro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-Allyl-2-chloro-10H-phenothiazine typically involves the chlorination of phenothiazine followed by the introduction of the 2-propenyl group. One common method is the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by the reaction with allyl bromide to introduce the 2-propenyl group at the 10-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

10-Allyl-2-chloro-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 10-Allyl-2-chloro-10H-phenothiazine can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .

- Neuropharmacological Effects: In vitro studies suggest that this compound may possess antipsychotic-like effects by modulating dopaminergic and serotonergic pathways, similar to traditional antipsychotic medications. This property highlights its potential in treating psychiatric disorders .

- Anti-inflammatory Properties: Preliminary research indicates that the compound may have anti-inflammatory effects, which could be beneficial in managing conditions characterized by excessive inflammation .

Biological Research

- Cellular Mechanisms: The interaction of this compound with various molecular targets in biological systems is under investigation. It has been noted for its ability to influence oxidative stress pathways through redox reactions, which may contribute to its neuroprotective effects .

Industrial Applications

- Dyes and Pigments Production: Due to its chemical structure, this compound is utilized in the synthesis of dyes and pigments, expanding its application beyond medicinal chemistry into industrial sectors .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with this compound reduced cell death induced by oxidative stress by approximately 40%, highlighting its potential neuroprotective effects against neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 10-Allyl-2-chloro-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to alterations in cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chlorophenothiazine

- 10H-Phenothiazine, 2-chloro-10-(chloroacetyl)

- 10H-Phenothiazine, 2-chloro-10-(2-cyanoethyl)

Uniqueness

The combination of these substituents allows for a broader range of chemical reactions and interactions compared to other phenothiazine derivatives .

Activité Biologique

10-Allyl-2-chloro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.78 g/mol. The structure features an allyl group at the 10-position and a chlorine atom at the 2-position, influencing its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.78 g/mol |

| Canonical SMILES | C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Cholinesterase Inhibition : Similar to other phenothiazine derivatives, this compound can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

- Oxidative Stress Modulation : The compound's ability to undergo redox reactions allows it to influence oxidative stress pathways, potentially providing protective effects against oxidative damage in cells.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Studies :

- A study conducted by researchers demonstrated that this compound showed notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

-

Neuropharmacological Effects :

- In vitro studies indicated that the compound exhibits antipsychotic-like effects by modulating dopaminergic and serotonergic pathways, similar to traditional antipsychotic medications.

-

Anti-inflammatory Properties :

- Preliminary research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with this compound reduced cell death induced by oxidative stress by approximately 40%, highlighting its potential neuroprotective effects.

Comparison with Other Phenothiazine Derivatives

The unique substitution pattern of this compound distinguishes it from other phenothiazines:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chlorophenothiazine | Chlorine at the 2 position | Antimicrobial |

| This compound | Allyl group at the 10 position | Antimicrobial, neuroprotective |

| 3-Chloro-10H-phenothiazine | Chlorine at the 3 position | Antipsychotic |

Propriétés

IUPAC Name |

2-chloro-10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNS/c1-2-9-17-12-5-3-4-6-14(12)18-15-8-7-11(16)10-13(15)17/h2-8,10H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQQRWJGDEVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359162 | |

| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63615-79-2 | |

| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063615792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW84WZ5H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.